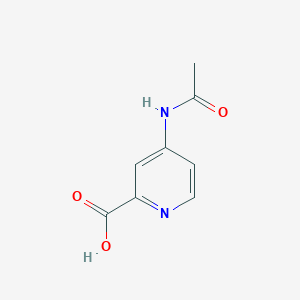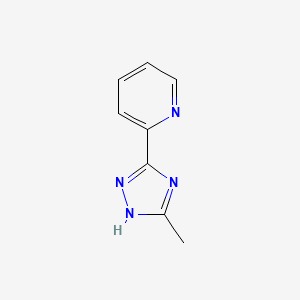
2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
概要
説明
- 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound with the chemical formula C₈H₈N₄ .
- It belongs to the class of 1,2,4-triazole derivatives and contains both a pyridine ring and a triazole ring.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials, such as pyridine derivatives and triazoles, under specific conditions.
- Detailed synthetic procedures can be found in relevant research papers.
Molecular Structure Analysis
- The molecular formula of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is C₈H₈N₄ .
- It consists of a pyridine ring and a triazole ring, which are both aromatic.
- The exact arrangement of atoms and bond angles can be determined through techniques like X-ray diffraction .
Chemical Reactions Analysis
- The compound may participate in various chemical reactions, including substitution, addition, and coordination reactions.
- Its reactivity depends on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Density : Approximately 1.77-1.80 g/cm³ .
- Boiling Point : 393.5±34.0 °C at 760 mmHg.
- Vapour Pressure : 0.0±0.9 mmHg at 25°C.
- Enthalpy of Vaporization : 64.3±3.0 kJ/mol .
- Flash Point : 194.5±18.6 °C .
- Index of Refraction : 1.604 .
- Molar Refractivity : 44.4±0.3 cm³/mol .
- Polar Surface Area : 54 Ų .
科学的研究の応用
Synthesis and Derivatives
- 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine and its derivatives are synthesized for various applications. For instance, Lin Bi-hui (2010) synthesized 3-(pyridin-2-yl)-1,2,4-triazole derivatives through a two-step process, starting from 2-cyanopridine (Lin Bi-hui, 2010).
Fungicidal Activities
- Novel 1,2,4-triazole derivatives, including those with pyridine moieties, show significant antifungal activities. Bai et al. (2020) reported that some derivatives exhibited broad-spectrum antifungal activities with considerable effectiveness against various phytopathogens (Bai et al., 2020).
Corrosion Inhibition
- Pyridyl substituted triazoles, including Schiff's bases of this compound, have been studied as corrosion inhibitors. Ansari et al. (2014) found that these compounds, particularly when applied to mild steel in hydrochloric acid solutions, demonstrated high inhibition performance (Ansari et al., 2014).
Catalytic Activities
- These compounds are also explored for their catalytic activities. Amadio et al. (2012) synthesized cationic complexes with palladium and 2-pyridyl-1,2,3-triazole bidentate ligands, demonstrating their utility in catalysis, specifically in the Suzuki-Miyaura reaction (Amadio et al., 2012).
Biological Activities
- The biological activities of 1H-1,2,4-triazole derivatives containing pyridine units have been studied. Liu et al. (2007) synthesized several derivatives and found that they exhibited antibacterial and plant growth regulatory activities (Liu et al., 2007).
Photoluminescent Properties
- The photoluminescent properties of complexes with 2-(1H-1,2,4-Triazol-3-yl)pyridine are notable. Stan et al. (2015) investigated the luminescent properties of such complexes, which could be used in optical devices and photonic conversion media (Stan et al., 2015).
Safety And Hazards
- No specific safety hazards were reported for this compound in the literature.
- However, standard laboratory safety precautions should be followed during handling and synthesis.
将来の方向性
- Further research could explore its potential as an anticancer agent or other biological activities.
- Investigate its interactions with specific cellular targets.
- Optimize its synthesis for improved yield and purity.
Please note that this analysis is based on available literature, and further experimental studies are necessary to fully understand the compound’s properties and potential applications.
特性
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDVHKDTPXZGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509845 | |
| Record name | 2-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine | |
CAS RN |
25433-36-7 | |
| Record name | 2-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





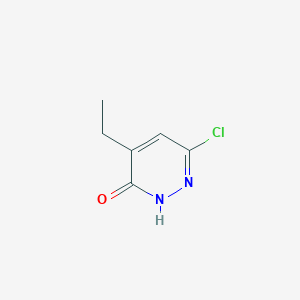





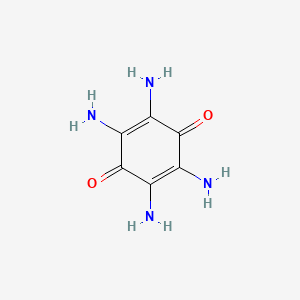
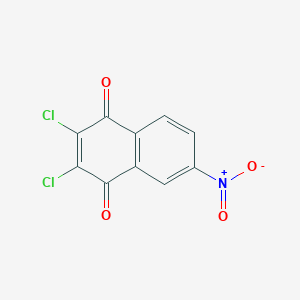

![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)
